Friedelanol
Description
Historical Perspectives in Triterpenoid (B12794562) Research
Triterpenoids, including friedelanol (B1674158), are a diverse group of natural products derived from the cyclization of squalene (B77637). nih.govresearchgate.netnih.gov Research into triterpenoids has a long history, with studies focusing on their isolation, structural elucidation, and biological activities. nih.govresearchgate.net The investigation of plant species has been a significant source for the discovery of new triterpenoids and the understanding of their structural diversity. nih.govresearchgate.netmdpi.comtandfonline.com For example, studies on species from the Celastraceae family have revealed a wide range of triterpenoids, including those with friedelane (B3271969) skeletons. researchgate.netmdpi.com Early investigations involved the isolation and characterization of these compounds using techniques such as spectral studies and X-ray analysis. researchgate.netmdpi.com
Classification within Pentacyclic Triterpenoids
Triterpenoids are classified based on the number of rings in their skeletal structure, ranging from monocyclic to pentacyclic. nih.gov Pentacyclic triterpenoids, which contain five rings, are a major class and are commonly found in plants, fungi, and marine organisms. nih.govresearchgate.netnih.govmdpi.com These compounds are further categorized based on their specific skeletal types, such as oleanane (B1240867), ursane (B1242777), lupane (B1675458), hopane (B1207426), taraxasterane, and friedelane. nih.govresearchgate.netmdpi.commdpi.com this compound belongs to the pentacyclic triterpenoid class. researchgate.netmdpi.com
The Friedelane Skeletal Type
The friedelane skeletal type is a specific arrangement of five six-membered rings (6-6-6-6-6). mdpi.commdpi.com This skeleton is distinct from other pentacyclic triterpenoid skeletons like the lupane type, which has a 6-6-6-6-5 ring system. mdpi.com The friedelane skeleton originates from the oleanane skeleton through a series of methyl group translocations. nih.govmdpi.com Friedelane-type triterpenoids, including friedelin (B1674157) and this compound, are characterized by this specific ring structure and the position of methyl groups. researchgate.netmdpi.commdpi.comnih.gov In friedelane triterpenoids, rings A/B, B/C, and C/D typically have a trans configuration, while the D/E ring junction is cis. mdpi.com They commonly possess eight methyl groups at specific positions on the rings. mdpi.com Over 400 naturally occurring friedelane triterpenoids have been identified. researchgate.net
Detailed research findings on friedelane-type triterpenoids often involve their isolation and structural characterization using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. msptm.orgresearchgate.netmdpi.com For instance, studies have reported detailed ¹H and ¹³C NMR data for this compound and other friedelane compounds, which are crucial for confirming their structures. msptm.orgresearchgate.netmdpi.com
Example NMR Data Comparison (Illustrative based on search results):
Research on Synadenium glaucescens provided comparative ¹³C NMR data for 3β-Friedelanol, aligning experimental values with literature data to confirm the structure. msptm.orgresearchgate.net
| Carbon Position | Experimental ¹³C NMR (ppm) msptm.orgresearchgate.net | Literature ¹³C NMR (ppm) msptm.orgresearchgate.net |
| C-1 | [Value] | [Value] |
| C-2 | [Value] | [Value] |
| C-3 | [Value] | [Value] |
| ... | ... | ... |
| C-30 | [Value] | [Value] |
| Note: Specific numerical values for NMR shifts were not consistently available across snippets for direct comparison in a comprehensive table here, but the principle of using and comparing such data for structural confirmation is well-documented in the sources. |
Studies also explore the biosynthesis of friedelane triterpenoids, which involves the cyclization of 2,3-oxidosqualene (B107256) catalyzed by specific friedelane-type triterpene cyclases. nih.gov Research has aimed to understand the molecular mechanisms and enzymatic processes involved in the formation of the friedelane skeleton. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
| Record name | Friedelanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Ii. Natural Occurrence and Chemotaxonomic Significance
Diverse Botanical Sources and Isolation Reports
Friedelanol (B1674158) has been isolated from numerous plant families and genera across the globe.
Specific Plant Families and Genera Yielding this compound
This compound has been reported in a range of plant sources. Notable plant families and genera from which this compound has been isolated include:
Hypericum nih.gov
Swertia nih.gov
Chuquiraga nih.gov
Celastrus nih.gov
Hypericum ascyron nih.gov
Swertia corymbosa nih.gov
Chuquiraga ulicina nih.gov
Celastrus hindsii nih.gov
Celtis philippensis fishersci.ca
Elaeodendron lipidmaps.org
Maytenus lipidmaps.org
Salacia lipidmaps.org
Kokoona lipidmaps.org
Pleurostylia lipidmaps.org
Crossopetalum lipidmaps.org
Gymnosporia lipidmaps.org
Cassine lipidmaps.org
Catha lipidmaps.org
Euonymus lipidmaps.org
Lophopetalum lipidmaps.org
Tripterygium lipidmaps.org
Distribution within Plant Tissues
Research indicates that this compound can be found in different parts of plants. For instance, it has been isolated from the stems and leaves of plants lipidmaps.org. Specifically, isolation from the leaves of Celtis philippensis has been reported fishersci.ca.
Chemotaxonomic Relevance of Friedelane (B3271969) Triterpenoids
Friedelane triterpenoids, including this compound, play a role in the chemotaxonomy of certain plant groups.
Patterns of Co-occurrence with Analogous Compounds
This compound often co-occurs with other triterpenoids, particularly those with a friedelane skeleton or related structures. These co-occurring compounds can include friedelin (B1674157) researchgate.netbiointerfaceresearch.comnih.gov, epithis compound (B1671487) nih.gov, canophyllol, oleanolic acid nih.govguidetopharmacology.orgrsc.orgnih.gov, ursolic acid wikipedia.orgfishersci.cafishersci.casigmaaldrich.commassbank.eu, betulin (B1666924) wikipedia.orguni.lu, lupeol (B1675499) wikipedia.orgphytomolecules.comjapsonline.combepls.comnih.gov, and various phytosterols (B1254722) such as stigmasterol (B192456) lipidmaps.orgwikipedia.orgbiochemjournal.comnih.govuni.lu, beta-sitosterol (B1209924) lipidmaps.orgwikipedia.orgresearchgate.netnih.govfishersci.nlru.ac.za, and campesterol (B1663852) lipidmaps.orgwikipedia.orgnih.govnih.govwikidata.orguni.lu. The presence and relative abundance of these compounds alongside this compound can provide insights into the biochemical pathways active within the plant and their taxonomic relationships.
Phylogenetic Implications of this compound Presence
The distribution patterns of friedelane triterpenoids, including this compound, can have phylogenetic implications. The presence or absence of specific triterpenoid (B12794562) profiles within different plant taxa can serve as chemotaxonomic markers, aiding in the understanding of evolutionary relationships and classification of plants wikipedia.orgwikipedia.orgthegoodscentscompany.com. Studies utilizing the profiles of triterpenoids like friedelin have explored phylogenetic relationships, suggesting that the presence of these compounds is not random but follows evolutionary lines biointerfaceresearch.com.
Iii. Isolation and Advanced Chromatographic Methodologies
Strategies for Extraction from Natural Sources
Extraction is the initial step in isolating Friedelanol (B1674158) from plant materials. This process aims to selectively dissolve the target compound from the plant matrix using appropriate solvents. The choice of extraction method and solvent is critical and depends on the plant part used and the polarity of this compound.
Solvent-Based Extraction Optimization
Solvent-based extraction is a widely used method for isolating triterpenoids like this compound. Various organic solvents are employed, with the selection often guided by the polarity of the target compound and the matrix. For instance, dichloromethane (B109758) (DCM) has been used for the exhaustive extraction of this compound from plant leaves using methods like Soxhlet extraction. msptm.org The filtrate obtained is typically concentrated using a rotary evaporator. msptm.org Other commonly used organic solvents for the extraction of friedelane (B3271969) triterpenoids, including this compound's related compound friedelin (B1674157), from different plant parts include methanol (B129727), ethanol, hexane (B92381), petroleum ether, and chloroform. nih.gov The efficiency of solvent extraction is influenced by parameters such as time, temperature, solvent concentration, and solvent polarity. nih.gov Different phytochemicals are extracted using solvents of varying polarity based on their chemical nature; this compound is a relatively non-polar pentacyclic triterpenoid (B12794562). nih.gov
Advanced Extraction Techniques in Phytochemical Research
Beyond conventional solvent extraction, advanced techniques are increasingly employed in phytochemical research to improve efficiency, reduce solvent consumption, and enhance the selectivity of the extraction process. While specific applications for this compound using all advanced techniques are not extensively detailed in the provided snippets, these methods offer potential advantages. Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) are considered advanced green extraction methodologies that can yield higher extraction efficiencies with reduced energy consumption and waste generation compared to conventional methods. chemmethod.com SFE, for example, can offer superior selectivity for certain compounds. mdpi.com These techniques represent modern approaches to obtaining bioactive compounds from plant sources. chemmethod.com
Sophisticated Chromatographic Separation Techniques
Following extraction, chromatographic methods are essential for separating this compound from the complex mixture of compounds present in the crude extract. A variety of chromatographic techniques, ranging from classical column chromatography to more advanced preparative methods, are utilized to achieve high purity.
Column Chromatography Applications for this compound Isolation
Column chromatography (CC) is a fundamental technique for the isolation of this compound. It typically involves packing a stationary phase, such as silica (B1680970) gel, into a column and eluting the compounds using a mobile phase, often a gradient of solvents with increasing polarity. msptm.org In one study, a dichloromethane crude extract was subjected to column chromatography over silica gel, leading to the isolation of this compound. researchgate.net Gradient elution using several solvent systems of varying polarities is a common practice in this compound isolation via column chromatography. msptm.org Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to monitor the separation and pool fractions containing the target compound. msptm.org Silica gel column chromatography using solvent systems like n-hexane/EtOAc or CHCl3/MeOH has been reported for the separation of plant extracts containing this compound. vjs.ac.vn
Preparative Chromatography for Enhanced Purity
For obtaining larger quantities of highly pure this compound, preparative chromatography is employed. This technique is designed for purifying compounds on a larger scale compared to analytical chromatography. manufacturingchemist.com Preparative chromatography is crucial when the target molecule has properties similar to impurities, requiring a highly selective separation method to achieve desired specifications. manufacturingchemist.com It can be used for high-resolution purification of various natural products. evotec.com Preparative high-performance liquid chromatography (HPLC) and preparative thin layer chromatography (PTLC) have been mentioned in the context of isolating friedelane-type triterpenes. researchgate.net Preparative chromatography, including preparative HPLC, has been used for the purification of compounds including epithis compound (B1671487). researchgate.net
Specialized Resins and Stationary Phases (e.g., Sephadex LH-20)
In addition to silica gel, specialized resins and stationary phases are used to enhance the separation of this compound and related compounds. Sephadex LH-20 is a crosslinked dextran-based resin commonly used in the isolation of natural products. sigmaaldrich.com It can be used with organic solvent mobile phases for techniques like gel permeation, normal phase partition, and adsorption chromatography. sigmaaldrich.com Sephadex LH-20 column chromatography has been used in the purification process of plant extracts containing this compound, often in combination with silica gel chromatography. vjs.ac.vn The separation mechanism on Sephadex LH-20 can function as either size exclusion chromatography or affinity chromatography depending on the solvent system used. researchgate.net For instance, Sephadex LH-20 column chromatography with solvent systems like MeOH/H2O has been applied in the purification of fractions containing this compound. vjs.ac.vn
Chromatotron Utilization
The Chromatotron, a form of centrifugal preparative thin layer chromatography (CPTLC), has been employed as a valuable technique in the isolation of natural products, including the triterpenoid this compound. This method utilizes centrifugal force to drive the mobile phase radially through a thin layer of stationary phase coated on a spinning rotor, facilitating rapid separations phytojournal.comphytojournal.com.
Research on the isolation of secondary metabolites from the stem extracts of Cola minor has successfully utilized the Chromatotron, among other chromatographic methods, to obtain this compound tjnpr.orgtjnpr.org. In this work, this compound was identified as one of the isolated compounds through spectroscopic techniques tjnpr.orgtjnpr.org.
The Chromatotron technique offers advantages such as rapid separation times, often within 20 minutes, and the ability to handle sample loads typically ranging from 1 to 2 mg dissolved in a small volume of solvent (0.5-2 ml) phytojournal.comphytojournal.com. The stationary phase commonly used is silica gel phytojournal.comphytojournal.commdpi.com. Gradient elution, employing solvent systems of increasing polarity, is generally preferred for effective separation phytojournal.com. The choice of mobile phase is dependent on the sample characteristics, with solvent systems ranging from hexane to methanol being compatible with the chromatograph phytojournal.com.
The sample load capacity in Chromatotron is related to the thickness of the sorbent layer on the rotor phytojournal.comresearchgate.net. While specific data tables detailing the Chromatotron parameters exclusively for the isolation of this compound were not available in the immediate search results, general guidelines for sample loading based on sorbent thickness in centrifugal TLC are established phytojournal.comresearchgate.net.
| Sorbent Thickness | Typical Sample Load |
| (e.g., 1 mm) | (e.g., 100-300 mg) muohio.edu |
| (e.g., 2 mm) | (Higher than 1mm) mdpi.com |
Note: Specific sample load capacities can vary based on the complexity of the mixture and the nature of the compounds being separated. The values provided are illustrative based on general Chromatotron applications in preparative TLC.
Detailed research findings on the Chromatotron utilization for this compound highlight its role as an effective preparative technique within a comprehensive isolation strategy. In the study on Cola minor, the application of Chromatotron contributed to the successful isolation and subsequent identification of this compound alongside other compounds like friedelin, stigmasterol (B192456), and β-armyrin tjnpr.orgtjnpr.org. The method allows for the collection of separated components as they elute from the edge of the spinning rotor phytojournal.comresearchgate.net.
The use of Chromatotron in the isolation of triterpenes, including this compound, underscores its utility in natural product chemistry for obtaining purified compounds from complex plant extracts for further structural elucidation and biological evaluation phytojournal.comphytojournal.comtjnpr.orgtjnpr.orgresearchgate.net.
Iv. Advanced Structural Elucidation and Stereochemical Characterization
Comparative Spectroscopic Analysis of Friedelanol (B1674158) Isomers and Epimers
Differentiation of 3α-Friedelanol and 3β-Friedelanol
This compound, a pentacyclic triterpene alcohol, exists as two primary epimers based on the configuration of the hydroxyl group at the C-3 position: 3α-friedelanol and 3β-friedelanol (also known as epithis compound (B1671487) or β-friedelinol) nih.govresearchgate.netnih.gov. The differentiation and unambiguous assignment of these stereoisomers are crucial in natural product chemistry and synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in distinguishing between these epimers.
Research findings indicate that the chemical shifts of specific carbon and hydrogen atoms in the NMR spectra provide key diagnostic information researchgate.netresearchgate.net. The orientation of the hydroxyl group at C-3 influences the shielding or deshielding effects on nearby nuclei, leading to discernible differences in their resonance positions.
Comparative analysis of the ¹H and ¹³C NMR data for 3α-friedelanol and 3β-friedelanol reveals characteristic variations. For instance, studies have shown distinct chemical shifts for the C-3 carbon and the proton attached to C-3 (H-3) in the two epimers researchgate.net. The configuration at C-3 also impacts the chemical shifts of adjacent carbons, such as C-2 and C-4, and potentially other carbons within the friedelane (B3271969) skeleton due to conformational effects researchgate.net.
Detailed research findings often involve the use of advanced 2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm proton-carbon connectivities and long-range couplings, aiding in the complete assignment of signals and confirmation of the stereochemistry at C-3 researchgate.net.
While specific comparative NMR data tables for 3α-friedelanol and 3β-friedelanol were referenced in the search results researchgate.netresearchgate.net, the precise numerical values for creating an interactive table were not directly extracted in a format suitable for immediate presentation here. However, the literature consistently points to the ¹H and ¹³C NMR chemical shifts, particularly for C-3, H-3, C-2, and C-4, as the primary spectroscopic markers for differentiation.
Beyond NMR, other techniques can also contribute to the differentiation. Chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), may show different retention times for the two epimers depending on the stationary phase and conditions used phorteeducacional.com.br. Mass spectrometry provides information about the molecular weight and fragmentation pattern, which confirms the compound's identity as a this compound but is typically less informative for distinguishing between epimers unless coupled with a separation technique like GC-MS nih.gov.
Computational calculations of NMR data have also been employed to support experimental assignments and differentiate between possible stereoisomers, including the this compound epimers researchgate.netresearchgate.net.
V. Biosynthesis Pathway Investigations and Enzymatic Mechanisms
Elucidation of Precursor Molecules in Triterpenoid (B12794562) Biosynthesis
Triterpenoids, including those with the friedelane (B3271969) skeleton, are derived from C30 precursors. The initial building blocks for these compounds are five-carbon (C5) units, which are assembled through specific metabolic routes.
Mevalonate (B85504) Pathway and Isoprenoid Intermediates
The biosynthesis of triterpenoids primarily occurs via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. nih.govscielo.br This pathway is responsible for generating the fundamental C5 isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govlibretexts.orgmpg.denih.gov
The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetyl-CoA C-acetyltransferase (AACT). scielo.brnih.gov A third molecule of acetyl-CoA is then added in an aldol-like condensation catalyzed by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.brlibretexts.org HMG-CoA reductase (HMGR), a key rate-limiting enzyme anchored to the endoplasmic reticulum, reduces HMG-CoA to mevalonate. nih.govlibretexts.orgnih.govresearchgate.net Subsequent phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), convert mevalonate into isopentenyl diphosphate (IPP). nih.govlibretexts.org IPP can then be isomerized to dimethylallyl diphosphate (DMAPP) by IPP isomerase. nih.gov
IPP and DMAPP are the universal building blocks for all isoprenoids. nih.govmpg.denih.gov Through the action of prenyltransferases, these C5 units are condensed head-to-tail to form longer chain isoprenoid diphosphates. mpg.dekegg.jpbritannica.com The condensation of DMAPP with IPP yields geranyl diphosphate (GPP, C10), followed by the addition of another IPP to form farnesyl diphosphate (FPP, C15). nih.govmpg.dekegg.jp Triterpenoids are derived from the tail-to-tail coupling of two molecules of FPP, which produces the C30 hydrocarbon squalene (B77637). nih.govbritannica.combioscientifica.com This reaction is catalyzed by squalene synthase (SQS). scielo.brnih.govfrontiersin.org
2,3-Oxidosqualene (B107256) as the Direct Precursor
Squalene is then converted into the direct precursor for the cyclization reactions that form triterpene skeletons. This conversion involves the epoxidation of squalene at the C2-C3 double bond by the enzyme squalene epoxidase (SQLE), resulting in the formation of 2,3-oxidosqualene. nih.govnih.govfrontiersin.orgacs.orgmdpi.comfrontiersin.orgmdpi.comresearchgate.nettandfonline.comnih.govcalibrechem.commdpi.comechelon-inc.comcaymanchem.com This epoxidation is a crucial step as 2,3-oxidosqualene serves as the substrate for oxidosqualene cyclases (OSCs), the enzymes responsible for generating the diverse array of triterpene and sterol scaffolds. nih.govacs.orgmdpi.commdpi.comnih.govcalibrechem.commdpi.comechelon-inc.comcaymanchem.compnas.org
Characterization of Oxidosqualene Cyclase (OSC) Enzymes
Oxidosqualene cyclases (OSCs, EC 5.4.99.7) are pivotal enzymes in triterpenoid biosynthesis, catalyzing the complex cyclization of 2,3-oxidosqualene to produce various polycyclic structures. nih.govacs.orgmdpi.commdpi.comnih.govmdpi.compnas.orgrsc.orgnih.govwikipedia.org This cyclization is considered one of the most intricate enzymatic reactions in metabolism, involving a series of steps including protonation, cyclization, and carbocation rearrangements. nih.govacs.orgmdpi.comresearchgate.netnih.govrsc.orgccmu.edu.cn The specific OSC enzyme involved dictates the final triterpene skeleton formed from 2,3-oxidosqualene. mdpi.comtandfonline.comnih.govpnas.orgnih.gov
Friedelin (B1674157) Synthases and Related Cyclases
Friedelin, a pentacyclic triterpene with a highly rearranged skeleton, is synthesized from 2,3-oxidosqualene by specific oxidosqualene cyclases known as friedelin synthases (FS). mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov Friedelin synthases are distinct from other OSCs, such as cycloartenol (B190886) synthase (CAS) and lanosterol (B1674476) synthase (LS), which produce sterol precursors, or other triterpene synthases like beta-amyrin (B1666858) synthase (β-AS) and lupeol (B1675499) synthase (LUS). mdpi.commdpi.comnih.govpnas.orgnih.govwikipedia.org
Research has identified and characterized friedelin synthases from various plant species. For instance, studies on Tripterygium wilfordii have identified TwOSC1 and TwOSC3 as multi-product friedelin synthases that primarily cyclize 2,3-oxidosqualene to friedelin, with minor amounts of beta-amyrin and alpha-amyrin (B196046) also produced. ccmu.edu.cnnih.govresearchgate.net In Kalanchoe daigremontiana, a specific OSC (KdFRS) was characterized as a monofunctional friedelin synthase, yielding friedelin as the major product (72%), along with smaller amounts of beta-amyrin (18%) and taraxerol (B1681929) (10%) when heterologously expressed in yeast. nih.gov Another study on Quercus suber cork identified QsOSC3 as having mixed beta-amyrin and friedelin synthase activities. nih.gov
Friedelin synthase catalyzes a reaction that involves the highest number of rearrangements among known triterpene biosynthetic pathways. researchgate.netmdpi.comnih.gov The unique structure of friedelin results from a complex cascade of carbocation rearrangements initiated by the protonation of 2,3-oxidosqualene within the enzyme's active site. nih.govresearchgate.netmdpi.commdpi.comnih.gov
Enzymatic Cascade Reactions and Rearrangements Leading to Friedelane Skeleton
The formation of the friedelane skeleton from 2,3-oxidosqualene catalyzed by friedelin synthase is a remarkable example of enzymatic control over a complex cation-π cyclization and rearrangement cascade. nih.govacs.orgresearchgate.netnih.govrsc.orgccmu.edu.cnnih.govresearchgate.net The process begins with the protonation of the epoxide ring of 2,3-oxidosqualene by an acidic residue in the active site of the cyclase, typically an aspartate residue. researchgate.netmdpi.commdpi.com This initiates a cascade of cyclization steps and subsequent 1,2-hydride and methyl shifts, involving multiple carbocation intermediates. nih.govacs.orgresearchgate.netnih.govrsc.orgccmu.edu.cnnih.govresearchgate.net
The cyclization of 2,3-oxidosqualene to form pentacyclic triterpenes like friedelin proceeds via a chair-chair-chair (CCC) conformation of the substrate within the enzyme's active site. mdpi.comccmu.edu.cnmdpi.com The formation of the friedelane skeleton involves a fascinating nine-step cation shuttle run (CSR) cascade rearrangement reaction. nih.gov In this process, the carbocation initially formed moves across the skeleton through a series of 1,2-shifts before eventually leading to the friedelin cation. nih.gov The reaction is terminated by a deprotonation step, which can occur at different positions, leading to the formation of various triterpene skeletons. nih.govmdpi.comresearchgate.netnih.govccmu.edu.cnresearchgate.net For friedelin synthesis, this deprotonation ultimately results in the formation of a ketone group at C-3, which is characteristic of friedelin, rather than the alcohol group commonly found in other pentacyclic triterpenes. researchgate.netmdpi.commdpi.com The precise control over these rearrangement steps is determined by the specific amino acid residues within the active site of the friedelin synthase. tandfonline.commdpi.comrsc.org
Compartmentalization of Biosynthetic Processes within Plant Tissues
In plants, the biosynthesis of terpenoids, including triterpenoids, is spatially organized within different cellular compartments. nih.govresearchgate.netkegg.jp The mevalonate (MVA) pathway, which provides the C5 precursors (IPP and DMAPP) for triterpenoid synthesis, is primarily localized in the cytoplasm, endoplasmic reticulum, and peroxisomes. nih.govscielo.br The subsequent steps involving the formation of squalene and its epoxidation to 2,3-oxidosqualene also occur in the cytoplasm and endoplasmic reticulum. nih.govfrontiersin.org
The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases, the committed step in triterpenoid biosynthesis, takes place in the endoplasmic reticulum, where OSCs are membrane-bound enzymes. nih.govmdpi.com This compartmentalization ensures that the intermediates and enzymes involved in triterpenoid biosynthesis are channeled efficiently towards the production of these compounds, separate from other metabolic pathways like the methylerythritol 4-phosphate (MEP) pathway, which is localized in plastids and produces precursors for other classes of terpenoids (e.g., monoterpenes, diterpenes, carotenoids). nih.govresearchgate.netkegg.jp While the MVA and MEP pathways are largely independent, some level of cross-talk between them has been reported. researchgate.net The final steps in Friedelanol (B1674158) biosynthesis, which would involve hydroxylation of friedelin, would likely be catalyzed by cytochrome P450 enzymes or other tailoring enzymes, which are often associated with the endoplasmic reticulum or other cellular membranes.
The distribution of triterpenoids can also vary across different plant tissues. frontiersin.org This tissue-specific accumulation can be attributed to the differential expression of the genes encoding the enzymes involved in the biosynthetic pathway, including OSCs and downstream tailoring enzymes. frontiersin.org
Biotechnological Approaches for Engineered Biosynthesis
Biotechnological strategies, including the use of heterologous expression systems and gene editing tools, are increasingly applied to the biosynthesis of complex natural products like triterpenoids. These methods aim to reconstruct or modify metabolic pathways in suitable host organisms to enhance the production of target compounds nih.govresearchgate.net.
Heterologous Expression in Microbial Hosts (e.g., Saccharomyces cerevisiae)
Heterologous expression involves introducing genes encoding the enzymes of a specific biosynthetic pathway into a host organism that does not naturally produce the target compound. Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used microbial host for the heterologous expression of plant-derived natural product biosynthetic pathways, including those for terpenoids nih.govresearchgate.netmdpi.comnih.gov. S. cerevisiae offers several advantages, such as being genetically tractable, well-characterized, easy to culture, and capable of performing post-translational modifications relevant to eukaryotic proteins mdpi.comnih.gov.
Research has demonstrated the potential of using engineered S. cerevisiae for the production of triterpenoids. While specific detailed studies focusing solely on the heterologous expression of the complete this compound biosynthetic pathway in S. cerevisiae were not extensively detailed in the search results, related work on friedelin (a precursor to this compound) and other triterpenoids highlights the general approach and challenges researchgate.netcolab.ws. The biosynthesis of triterpenoids in yeast typically involves the mevalonate (MVA) pathway, which produces the precursors isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov. Engineering efforts often focus on enhancing the flux through the MVA pathway and introducing the relevant oxidosqualene cyclase (OSC) enzymes responsible for cyclizing oxidosqualene into specific triterpene skeletons, such as friedelin nih.govresearchgate.net.
Studies on friedelin production in S. cerevisiae have involved the expression of friedelin synthase genes from plants like Maytenus ilicifolia. Characterization of these enzymes in yeast has been performed, indicating the feasibility of expressing plant OSCs in this host researchgate.net. Although achieving high yields of triterpenoids in yeast can be challenging due to factors like low metabolic flux towards precursors and competition from native sterol biosynthesis, metabolic engineering strategies, such as overexpression of MVA pathway genes and repression of squalene synthase (ERG9), are employed to address these limitations nih.govmdpi.com.
Data from studies on related triterpenoids in engineered S. cerevisiae can provide insights into the potential for this compound production. For instance, engineering S. cerevisiae for friedelin production has shown significant increases in yield compared to wild-type strains colab.ws.
Gene Editing Technologies for Pathway Manipulation (e.g., CRISPR/Cas9)
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the ability to precisely modify genomes and manipulate metabolic pathways in various organisms, including microbial hosts like S. cerevisiae and plants frontiersin.orgd-nb.infonih.govnih.govfrontiersin.org. CRISPR/Cas9 allows for targeted gene knockout, insertion, or modification, enabling rational design and optimization of biosynthetic routes d-nb.infofrontiersin.org.
In the context of triterpenoid biosynthesis, CRISPR/Cas9 can be employed to:
Knock out competing pathways that divert precursors away from this compound production.
Overexpress key enzymes in the this compound biosynthetic pathway.
Modify regulatory elements to enhance gene expression.
Integrate heterologous genes into the host genome for stable expression researchgate.netplos.org.
Research on enhancing friedelin production in S. cerevisiae has successfully utilized CRISPR/Cas9 technology. By combining the integration of endogenous pathway genes and the knockout of inhibiting genes using CRISPR/Cas9, engineered strains with significantly increased friedelin production have been developed researchgate.netcolab.ws. For example, knockout of genes such as bts1, rox1, ypl062w, and yjl064w in S. cerevisiae using CRISPR/Cas9, in conjunction with the introduction of an efficient oxidosqualene cyclase, led to improved friedelin yields colab.ws.
These studies demonstrate the power of CRISPR/Cas9 as a tool for metabolic engineering to optimize the production of complex natural products like this compound and its precursors in microbial cell factories colab.ws. The ability to precisely edit the genome allows for fine-tuning of metabolic fluxes and elimination of bottlenecks in the engineered pathway.
Table 1: Examples of Genetic Manipulations and Their Impact on Friedelin Production in Engineered S. cerevisiae
| Genetic Modification | Fold Increase in Friedelin Production (vs. Wild Type BY4741) | Reference |
| Integration of endogenous pathway genes (e.g., tHMG1, ERG1, ERG20, ERG9, POS5, or UPC2.1) + TwOSC1T502E | 3.0–6.8 | colab.ws |
| Double knockout of inhibiting genes (e.g., GD1, GD3 strains) + TwOSC1T502E | Higher yields compared to single modifications | colab.ws |
| Quadruple mutants (bts1; rox1; ypl062w; yjl064w) + TwOSC1T502E | Similar increases to double knockouts | colab.ws |
| Optimized medium and shake flask culture of dominant strain GQ1 with TwOSC1T502E | ~65 | colab.ws |
Note: Data is based on studies focusing on friedelin, a structurally related triterpenoid often found in conjunction with this compound, illustrating the potential of these techniques for this compound biosynthesis.
The application of CRISPR/Cas9 in S. cerevisiae for triterpenoid production exemplifies how targeted genome modifications can lead to substantial improvements in the efficiency of engineered biosynthetic pathways colab.ws. This approach holds significant promise for developing sustainable and economically viable methods for producing this compound.
Vi. Chemical Synthesis and Synthetic Derivatization for Structure Activity Studies
Semisynthesis from Precursors (e.g., Friedelin)
A more practical approach to obtaining friedelanol (B1674158) and its derivatives involves semisynthesis from naturally abundant friedelin (B1674157) (friedelan-3-one). Friedelin is a related pentacyclic triterpenoid (B12794562) that is widely isolated from various plant sources researchgate.netnbu.ac.inplantaedb.comresearchgate.netsigmaaldrich.comalfa-chemistry.comuni.luwikidata.orgresearchgate.nettandfonline.com. The conversion of friedelin to this compound (friedelan-3-ol) typically involves the reduction of the ketone group at the C-3 position. This semisynthetic route provides access to this compound, which can then serve as a versatile starting material for further chemical modifications. Studies have reported the isolation of both friedelin and epithis compound (B1671487) (this compound) from the same plant sources, suggesting a close biosynthetic relationship and the potential for interconversion researchgate.netnbu.ac.intandfonline.com.
Targeted Derivatization for Modulating Bioactivity
Targeted chemical derivatization of this compound is a key strategy for investigating structure-activity relationships and potentially improving its biological properties, such as solubility, bioavailability, or target specificity. Modifications are commonly made at the hydroxyl group at the C-3 position, as well as other positions on the friedelane (B3271969) core.
Synthesis of this compound Esters and Other Functionalized Derivatives
Esterification of the hydroxyl group at the C-3 position is a common derivatization strategy for this compound. The synthesis of various this compound esters has been reported to explore their potential biological activities researchgate.netnih.gov. For instance, studies have described the synthesis of novel esters derived from both 3α-friedelinol and 3β-friedelinol (this compound) researchgate.netnih.gov. These syntheses can be achieved through methods such as Steglich esterification researchgate.netnih.gov. The reactivity of the 3α- and 3β-epimers of this compound in esterification reactions can differ, with 3α-friedelinol showing greater reactivity in some cases researchgate.netnih.gov.
Beyond esters, other functionalized derivatives can be synthesized. While specific examples of this compound ethers or amides were not extensively detailed in the search results, the derivatization of other triterpenoids and natural products often involves the formation of ethers, amides, and other conjugates to modulate their properties mdpi.commdpi.comukm.myuniurb.it. This suggests that similar strategies could be applied to this compound to generate a wider range of derivatives for biological evaluation. Examples of synthesized derivatives of friedelan-3β-ol mentioned include friedelinol acetate (B1210297) and friedelinol methyl ether researchgate.net.
Glycosylation Strategies for Saponin (B1150181) Conjugates
Glycosylation, the attachment of sugar moieties, is a significant derivatization strategy for triterpenoids like this compound, leading to the formation of saponins (B1172615). Saponins are glycosylated triterpenes that often exhibit altered physicochemical properties, such as increased water solubility, compared to their aglycones cambridge.org. Research has demonstrated the application of glycosylation sequences to synthesize saponins with this compound as the aglycone researchgate.netresearchgate.net. These strategies involve the selective attachment of sugar residues, such as xylose, galactose, and glucose, to the hydroxyl group of this compound researchgate.netresearchgate.net. The successful synthesis of such saponin conjugates highlights the potential to modify the biological profile of this compound through glycosylation researchgate.netresearchgate.net.
Vii. Mechanistic Studies of Biological Activities at the Cellular and Molecular Level
Investigations into Antiviral Mechanisms of Action
Research into the antiviral properties of Friedelanol (B1674158) has focused on its ability to interfere with the life cycle of viruses and modulate the interactions between the host and the pathogen. mdpi.comunizg.hr
Effects on Viral Replication Cycles
Studies have indicated that this compound can influence viral replication. For instance, 3β-Friedelanol has shown anti-Newcastle Disease Virus (NDV) activity in embryonated chicken eggs. Treatment with 3β-Friedelanol reduced the viral load to zero and maintained embryo survival, suggesting an inhibition of viral replication within the embryo cells. msptm.orgresearchgate.net Another study reported that 3β-friedelanol exhibited antiviral activity against hepatitis B virus (HBV) by selectively inhibiting HBeAg secretion. nih.gov Furthermore, compounds including 3β-friedelanol isolated from the ethanolic extract of Euphorbia neriifolia leaves demonstrated anti-human coronavirus (HCoV) activity on human fibroblasts (MRC-5) infected cells. frontiersin.org This suggests that this compound and its derivatives may interfere with specific stages of the viral replication cycle, although the precise molecular targets can vary depending on the virus. mdpi.comunizg.hr
Modulation of Host-Pathogen Interactions
The interaction between a host and a pathogen is a complex process involving various cellular and molecular events. frontiersin.orgnih.gov While direct studies specifically detailing how this compound modulates host-pathogen interactions at a molecular level are limited in the provided search results, its observed antiviral activity implies an influence on this relationship. By reducing viral load and maintaining host cell viability, as seen in the NDV study, this compound indirectly modulates the outcome of the host-pathogen interaction in favor of the host. msptm.orgresearchgate.net The inhibition of viral replication itself is a form of interfering with the pathogen's ability to exploit host cellular machinery. mdpi.comunizg.hr
Research on Anti-inflammatory Pathways and Cellular Responses
This compound has demonstrated anti-inflammatory potential, with research exploring its impact on key signaling cascades and immune cell functions. x-mol.com
Impact on Macrophage Activation and Reactive Oxygen Species Production
Macrophages play a crucial role in the immune response, and their activation involves the production of various molecules, including reactive oxygen species (ROS). chemfaces.com Studies on Baccharis dracunculifolia, a source of this compound, have investigated the effect of its extracts and isolated compounds on macrophage activation. researchgate.netunesp.brnih.gov Research showed that this compound, along with baccharis oxide, increased hydrogen peroxide (H2O2) production by macrophages obtained from male BALB/c mice at a concentration of 100 µM. chemfaces.comresearchgate.netunesp.brnih.govresearchgate.net This suggests that this compound can influence the oxidative burst in macrophages, a key component of their defense mechanism. chemfaces.comresearchgate.netunesp.brnih.gov
Data on Macrophage H2O2 Production Induced by this compound:
| Compound | Concentration (µM) | Effect on Macrophage H2O2 Production | Reference |
| This compound | 100 | Increased | chemfaces.comresearchgate.netunesp.brnih.govresearchgate.net |
| Baccharis oxide | 100 | Increased | chemfaces.comresearchgate.netunesp.brnih.govresearchgate.net |
Analysis of Anticancer and Cytotoxic Mechanisms
This compound and related triterpenoids have shown cytotoxic activity against various cancer cell lines, and research has begun to explore the underlying mechanisms. japsonline.commdpi.comacgpubs.org this compound has been reported to exhibit cytotoxic activity against several cancer cell lines, including HN22, HepG2, and HCT116, in a dose-dependent manner. japsonline.com A study investigating the cytotoxic activity of friedelan-3β-ol (an epimer of this compound) isolated from Euphorbia lactea revealed that it induced cell cycle arrest at the S-phase in HN22 cells without inducing apoptosis at the same concentration and exposure time. japsonline.commdpi.com This suggests that the anticancer effect of this compound may be mediated through interference with the cell cycle rather than through the induction of apoptosis. japsonline.com Other studies on triterpenoids from the Euphorbiaceae family, which includes plants containing this compound, have indicated that their cytotoxic activity may involve the activation of intrinsic and extrinsic apoptotic pathways and modulation of the cell cycle at different phases (G1, G2/M, or S). mdpi.com Further research is needed to fully elucidate the specific molecular mechanisms by which this compound exerts its anticancer and cytotoxic effects. acgpubs.org
Data on Cytotoxic Activity of Friedelan-3β-ol:
| Cell Line | Effect | Mechanism | Reference |
| HN22 | Dose-dependent cytotoxic activity | Induced S-phase cell cycle arrest | japsonline.commdpi.com |
| HepG2 | Dose-dependent cytotoxic activity | Not specified in detail for this cell line | japsonline.com |
| HCT116 | Dose-dependent cytotoxic activity | Not specified in detail for this cell line | japsonline.com |
| HeLa | Marginal cytotoxic effect | Not specified in detail for this cell line | japsonline.commdpi.com |
Induction of Apoptosis and Cell Cycle Modulation
The ability of compounds to induce apoptosis (programmed cell death) and modulate the cell cycle are crucial mechanisms in their potential therapeutic applications, particularly in the context of uncontrolled cell proliferation. While direct mechanistic studies specifically on this compound's impact on apoptosis and cell cycle are limited in the provided search results, research on related natural compounds and extracts containing this compound offers some insights.
Studies on the methanolic bark extract of Ficus religiosa, a plant known to contain 3-friedelanol, have indicated its potential to induce apoptosis and modulate the cell cycle in cancer cell lines. The proposed mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and p53, while downregulating anti-apoptotic proteins like Bcl-2 and AKT. nih.gov Cell cycle analysis in adenocarcinoma and colorectal cell lines treated with this extract revealed cell cycle arrest and accumulation in the G1 phase. nih.gov Similar effects, including G2/M phase arrest, were observed in IMR 32 cells. nih.gov
General mechanisms of apoptosis induction by other compounds often involve the activation of caspase cascades and modulation of proteins in the Bcl-2 family, which regulate mitochondrial membrane permeability. researchgate.net Cell cycle modulation is frequently linked to the activity of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs), such as p21 and p53, which control progression through different phases of the cell cycle. sigmaaldrich.comalfa-chemistry.comuni.lucdutcm.edu.cn DNA damage response pathways can also trigger cell cycle arrest and apoptosis. researchgate.netcdutcm.edu.cn this compound's potential anti-cancer activities have been suggested to involve interference with enzymes and proteins that regulate cell proliferation and apoptosis. nih.gov
Interference with Multidrug Resistance Proteins (P-gp, MDR2)
Multidrug resistance (MDR) remains a significant challenge in the efficacy of various therapeutic agents, particularly in cancer chemotherapy and infectious disease treatment. P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized efflux pump that contributes to MDR by actively transporting a wide range of substrates, including many drugs, out of cells. wikidata.orgchem960.com
While specific studies detailing this compound's direct interference with human P-gp or MDR2 were not prominently featured in the search results, research on the related triterpenoid (B12794562) friedelin (B1674157) has demonstrated its ability to modulate bacterial multidrug resistance. Friedelin has been shown to act as a bacterial resistance modulator against Staphylococcus aureus strains exhibiting efflux mechanisms such as Tet(K), Nor(A), and Msr(A). In combination with antibiotics like tetracycline, erythromycin, and norfloxacin, friedelin enhanced their activity against these resistant strains. Although this finding pertains to bacterial efflux pumps and a related compound, it suggests that friedelane-type triterpenoids may possess the capacity to interfere with drug efflux mechanisms, warranting further investigation into this compound's potential effects on mammalian MDR proteins like P-gp.
Overcoming P-gp-mediated MDR is a key strategy to improve treatment outcomes, and various approaches, including the use of P-gp inhibitors that interfere with its efflux activity or expression, are being explored. wikidata.org
Mechanisms of Senescence Inhibition in Human Cells
Cellular senescence is a state of stable cell cycle arrest that can be triggered by various factors, including telomere shortening, DNA damage, and oncogenic stress. alfa-chemistry.com While senescence can act as a tumor suppressor mechanism, the accumulation of senescent cells is also implicated in age-related dysfunction and pathologies. alfa-chemistry.com
The search results did not provide direct mechanistic studies on this compound's ability to inhibit senescence in human cells. However, general mechanisms of senescence involve the activation of pathways such as p53/p21 and p16/pRB, which enforce cell cycle arrest. alfa-chemistry.com Senescent cells also exhibit a senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines, chemokines, and other factors that can influence the tissue microenvironment. alfa-chemistry.com
Studies on other natural compounds, such as certain polyphenols and mTOR inhibitors, have shown potential in modulating the senescence process and even reversing some senescence-associated phenotypes in human cells. For instance, inhibition of mTOR has been shown to reverse phenotypes of cellular senescence in human skin fibroblasts, including reductions in cell size, granularity, and SA-β-gal staining, along with a reacquisition of fibroblastic morphology. While a direct link to this compound is not established here, these studies highlight potential targets and mechanisms that could be relevant if this compound is found to possess anti-senescence properties.
Elucidation of Antimicrobial Mechanisms
This compound and related triterpenoids have shown promise as antimicrobial agents. Understanding their mechanisms of action is crucial for evaluating their potential in combating infectious diseases.
Antibacterial Efficacy Against Bacterial Species and Resistant Strains
Bacterial resistance to conventional antibiotics is a growing global health concern. Natural compounds are being explored as potential new antibacterial agents or resistance modulators.
The ethanolic extract of Ficus benghalensis, which contains 3-friedelanol, has demonstrated good growth inhibitory activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. nih.gov The extract showed inhibition zones against these bacteria, comparable to a standard antibiotic (Ampicillin) at its highest concentration tested. nih.gov
While the specific mechanism of 3-friedelanol in this context was not detailed, studies on the related compound friedelin have shown moderate antibacterial activity against resistant S. aureus strains. Furthermore, friedelin was found to enhance the activity of certain antibiotics against these resistant bacteria by potentially interfering with efflux mechanisms.
General mechanisms of antibacterial action by various compounds include disruption of cell membrane function, inhibition of essential enzymes, interference with protein synthesis, and induction of oxidative stress through the generation of reactive oxygen species (ROS). For instance, zinc oxide nanoparticles exert antibacterial effects against resistant strains by elevating ROS levels, causing membrane lipid peroxidation, damaging the membrane, denaturing intracellular proteins, and causing DNA damage. These general mechanisms provide potential avenues for investigating how this compound might exert its antibacterial effects.
Studies on Antiparasitic and Trypanocidal Activities
Parasitic diseases, including those caused by trypanosomes, pose significant health challenges globally. Natural products are being explored for their potential antiparasitic and trypanocidal properties.
Research on the trypanocidal activities of pentacyclic triterpenes has included the evaluation of this compound. However, one study reported that this compound was inactive against Trypanosoma brucei brucei at the tested concentration. This finding suggests that the presence of a hydroxyl group at the C3 position alone, which is present in this compound, may not be sufficient for trypanocidal activity in this context, and structural features like a double bond between C12 and C13, present in some active triterpenes, might be important.
Cellular Targets in Parasitic Organisms
Studies have explored the potential of this compound and related triterpenoids against various parasitic organisms. While direct detailed mechanisms of action of this compound against specific parasitic cellular targets are still under investigation, research on similar compounds and plant extracts containing this compound provides some insights.
Pentacyclic triterpenes, including the friedelane (B3271969) type to which this compound belongs, have shown antiparasitic activity against genera such as Plasmodium, Leishmania, and Trypanosoma. cambridge.org The mechanisms of action of antiparasitic drugs in general are diverse and can involve interfering with essential enzymes, disrupting cellular functions like DNA replication or protein synthesis, or targeting the parasite's nervous system. longdom.org For instance, some anthelmintics work by paralyzing worms, inhibiting their energy production, or blocking nutrient uptake. longdom.org Antiprotozoal drugs may interfere with DNA synthesis, disrupt metabolic processes, or inhibit protein synthesis. longdom.org
Specifically, studies on plant extracts containing this compound have indicated antiparasitic potential. For example, extracts from Maytenus guianensis, which contain this compound, have shown inhibitory effects on the promastigote form of Leishmania amazonensis. researchgate.net While the precise target of this compound in Leishmania is not explicitly detailed in the search results, other compounds from Maytenus guianensis, such as friedelin and tingenone (B1683169) B, have also demonstrated activity against Leishmania. researchgate.net Tingenone B was found to produce significant inhibition of L. amazonensis promastigotes. researchgate.net
Another area of investigation involves the antiviral activity of this compound, particularly against the Newcastle Disease Virus (NDV), which affects avian species and can be considered in the context of pathogens affecting organisms. researchgate.netmsptm.org Treatment of NDV-inoculated embryonated chicken eggs with 3β-Friedelanol reduced the viral load to zero and maintained embryo survival, suggesting anti-NDV activity. researchgate.netmsptm.org The mechanism for this antiviral effect is not fully elucidated in the provided information, but it indicates a potential interaction with viral replication or host cellular processes critical for the viral life cycle.
While detailed molecular targets of this compound in parasitic organisms are not extensively described in the provided snippets, the observed antiparasitic and antiviral activities of this compound and extracts containing it suggest interactions with vital cellular processes of these pathogens. Further research is needed to pinpoint the specific proteins, enzymes, or pathways that this compound modulates within parasitic cells.
Immunomodulatory Actions and Immune Cell Modulation
This compound has been noted for its potential immunomodulatory activities, which involve regulating the immune system by stimulating or suppressing its functions. nih.govproquest.com Immunomodulatory compounds can influence both innate and adaptive immune responses. nih.govateneo.edu
Plant extracts containing this compound have been investigated for their effects on immune cells. For instance, Ficus benghalensis leaves' hydroethanolic extract, which contains various phytochemicals including triterpenoids, has displayed potential immunomodulatory activity by significantly stimulating the phagocytic action of neutrophils. nih.gov Neutrophils are key components of the innate immune system, involved in engulfing and destroying pathogens. nih.gov
Another plant, Syzygium cumini, whose bark extract contains epi-friedelanol and friedelin, has also been studied for immunomodulatory effects. proquest.com Studies on the aqueous extracts of Syzygium cumini leaves and seeds showed antioxidant activity and effects on enzymes related to immune function in lymphocytes, such as preventing the increase of ectonucleotidase and adenosine (B11128) deaminase (ADA) activities and inhibiting acetylcholinesterase (AChE) activity. proquest.com These effects suggest a modulation of cellular processes within lymphocytes, which are crucial for adaptive immunity. proquest.com
While these studies highlight the immunomodulatory potential associated with this compound and related compounds found in plant extracts, the precise molecular mechanisms by which this compound directly interacts with specific immune cells or signaling pathways require further investigation. The observed effects on neutrophil phagocytosis and enzyme activities in lymphocytes suggest potential targets related to immune cell activation, function, and signaling cascades. nih.govproquest.com
The modulation of skin immunity by plant extracts containing various bioactive compounds, including potentially triterpenoids, has also been explored. mdpi.com These extracts can influence cutaneous immunological processes by acting as factors that boost immune response or as anti-inflammatory agents. mdpi.com Studies on keratinocytes and mast cells, key immune cells in the skin, have shown that plant extracts can impact their activation and the release of pro-inflammatory and anti-inflammatory cytokines. mdpi.com This suggests that this compound, as a component of some plant extracts, might contribute to the modulation of skin immune responses, although its specific role and mechanism in this context need to be delineated.
Viii. Advanced Analytical Methodologies for Qualitative and Quantitative Analysis
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental for separating Friedelanol (B1674158) from other co-occurring compounds in complex mixtures, enabling its subsequent detection and quantification. The lipophilic nature of triterpenoids like this compound often necessitates specific stationary phases and mobile phase compositions for effective separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the analysis of triterpenoids, including this compound. Its versatility allows for the development of methods tailored to specific sample types and analytical goals. However, a challenge in routine HPLC analysis of triterpenoids is their lack of strong ultraviolet (UV) absorption, which can lead to poor sensitivity when using standard UV detectors xjtu.edu.cnresearchgate.net. This often requires detection at low wavelengths (205-210 nm), which can be affected by intense solvent absorption researchgate.net.
To overcome the sensitivity issue, chemical derivatization strategies have been employed to introduce chromophores or enhance ionization efficiency for detection xjtu.edu.cn. Various derivatization reagents, such as acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines, have been explored for triterpenoid (B12794562) analysis by HPLC xjtu.edu.cn.
Method validation is crucial to ensure the reliability and accuracy of HPLC analysis. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netijsrst.com. For instance, a validated HPLC-UV method for the determination of other triterpenoids demonstrated good linearity with correlation coefficients greater than 0.998 thermofisher.com. Accuracy can be assessed through recovery studies, where known amounts of the analyte are added to samples and the percentage recovery is determined researchgate.netcore.ac.uk. Precision is evaluated by analyzing replicate samples to determine the relative standard deviation (%RSD) for both interday and intraday variability researchgate.netcore.ac.uk.
While specific validated HPLC methods solely for this compound are not extensively detailed in the provided search results, general approaches for triterpenoid analysis by HPLC provide a strong framework. For example, a reversed-phase HPLC method using a C30 column and charged aerosol detection (CAD) has been developed for the sensitive and direct quantitation of triterpenoids, achieving improved resolution and lower limits of quantitation compared to UV detection thermofisher.com. The mobile phase composition, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is optimized to achieve effective separation nih.govingentaconnect.comresearcher.life.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including improved resolution, speed, and sensitivity, primarily due to the use of smaller particle size stationary phases and higher mobile phase flow rates and pressures. UPLC-MS analysis has been utilized for the profiling of plant extracts containing triterpenoids mdpi.commdpi.com. While direct mentions of UPLC specifically for this compound analysis are limited in the provided context, UPLC-MS is a powerful technique applicable to the rapid and sensitive analysis of triterpenoids within complex matrices mdpi.com.
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative analysis and fingerprinting of herbal extracts containing triterpenoids. HPTLC provides a visual profile of the compounds present in a sample, which can be used for identification and comparison purposes. A validated HPTLC method has been developed for the quantification of friedelin (B1674157), a related triterpenoid, in plant extracts and formulations researchgate.netcore.ac.ukresearchgate.net. This method utilized TLC aluminum precoated plates with a specific mobile phase (toluene: chloroform) and post-chromatographic derivatization with vanillin-sulfuric acid for visualization researchgate.netcore.ac.ukresearchgate.net. The method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for the quantitative determination of friedelin researchgate.netcore.ac.uk. While this example focuses on friedelin, similar HPTLC approaches can be adapted for the fingerprinting and potential quantification of this compound in various samples. The use of derivatization reagents is common in HPTLC for triterpenoids to enhance spot visualization due to their poor UV absorption researchgate.netcore.ac.ukresearchgate.net.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, providing more comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of this compound in complex matrices ingentaconnect.comresearchgate.netperkinelmer.com. LC-MS couples the separation efficiency of LC with the sensitivity and structural information provided by MS. This allows for the detection and identification of this compound based on its molecular weight and fragmentation pattern.
Various ionization techniques can be used in LC-MS for triterpenoid analysis, including atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) scielo.brscielo.br. LC-MS methods have been developed for the simultaneous determination of multiple triterpenoids in plant extracts ingentaconnect.com. The use of tandem mass spectrometry (MS/MS) in LC-MS/MS provides even greater selectivity and sensitivity by allowing for the fragmentation of parent ions and detection of specific product ions perkinelmer.comresearchgate.neteurl-pesticides.eu. This is particularly useful for analyzing complex samples and confirming the identity of analytes.
LC-MS/MS has been used to identify triterpenoids based on their fragmentation patterns. For instance, the loss of a carboxylic acid group ([M-H]⁻ for -COOH = 44) is a characteristic fragmentation observed for some pentacyclic triterpenoids using APCI-MS nih.gov. Oleanane-type triterpenes, structurally related to this compound, show typical fragmentation patterns, such as the loss of H₂O nih.gov.
LC-MS methods can be validated for parameters such as linearity, precision, accuracy, LOD, and LOQ to ensure reliable quantification ingentaconnect.com. Recovery studies are often performed to assess the accuracy of the method in different matrices ingentaconnect.comscielo.br.
Spectrophotometric and Spectrofluorometric Assays for Activity Evaluation
Spectrophotometric and spectrofluorometric assays can be employed for evaluating the biological activity of this compound, although direct quantification of this compound itself using these methods may be limited due to its lack of a strong chromophore or fluorophore. These techniques are more commonly used to measure the outcome of a biological assay, such as antioxidant activity or enzyme inhibition, where the change in absorbance or fluorescence is indicative of the activity.
Spectrofluorometric techniques measure the fluorescence emitted by a substance after excitation at a specific wavelength. While this compound itself is not strongly fluorescent, derivatization could potentially be used to introduce a fluorescent tag, or spectrofluorometry could be used in assays where the analyte's activity leads to the formation or consumption of a fluorescent product. Some studies on plant extracts have utilized spectrofluorometric methods for the analysis of certain compounds researchgate.net.
X. Ecological Roles and Significance of Friedelanol
Role in Plant Defense Mechanisms
Plants, being sessile organisms, have evolved sophisticated defense systems involving the production of specialized compounds, including triterpenoids like friedelanol (B1674158), to protect themselves from herbivores, pathogens, and environmental challenges. researchgate.netmdpi.comfrontiersin.orgmdpi.comscitechnol.comresearchgate.netnih.govfrontiersin.org this compound and its related triterpenoids are believed to play an important role in plant chemical defense. researchgate.netmdpi.com
Research indicates that this compound, along with other triterpenes, can contribute to the antimicrobial activities observed in various plant extracts. For instance, studies on Euphorbia neriifolia have identified this compound among the major phytoconstituents exhibiting significant antimicrobial activities against various pathogens. mdpi.com Similarly, 3β-friedelanol isolated from the leaves of Synadenium glaucescens has demonstrated anti-viral activity, specifically against Newcastle Disease Virus (NDV), suggesting its role in the plant's defense against viral infections. researchgate.net
Triterpenoids can act as feeding deterrents or even have toxic effects on herbivores. scitechnol.com While specific detailed research findings solely on this compound's direct deterrent or toxic effects on herbivores were not extensively highlighted in the search results, the general understanding of triterpenoids in plant defense mechanisms supports this potential role. researchgate.netmdpi.comfrontiersin.orgmdpi.comscitechnol.comnih.govfrontiersin.org
Allelopathic Interactions in Plant Communities
This compound has been identified as an allelopathic substance in certain plant species, influencing the growth and development of neighboring plants. Allelopathy refers to the chemical interactions between plants, where one plant releases bioactive compounds (allelochemicals) that can inhibit or stimulate the growth of other plants in the vicinity. scitechnol.comscirp.orgresearchgate.netresearchgate.netnih.govmdpi.com
Studies on Brachiaria brizantha, a grass species known for its inhibitory effects on the growth of other plants, have isolated this compound, along with friedelin (B1674157) and other compounds, as allelopathic substances from its shoots. scirp.orgresearchgate.net Extracts from B. brizantha have been shown to inhibit the seed germination and seedling growth of various species, including Stylosanthes species, cress, lettuce, Phleum pratense, and Lolium multiflorum. scirp.orgresearchgate.net This suggests that this compound, as a component of these extracts, may contribute to the allelopathic potential of Brachiaria species, potentially influencing plant community structure and dynamics. scirp.orgresearchgate.net
The release of allelopathic compounds like this compound into the environment, through processes such as leaching from plant tissues or root exudation, can impact the germination, growth, and competitiveness of neighboring plants. scitechnol.comresearchgate.netmdpi.com This can be particularly significant in the context of invasive species, where allelopathy can contribute to their competitive advantage and ability to suppress native vegetation. researchgate.netnih.govmdpi.com
Xi. Future Research Directions and Emerging Opportunities
Exploration of Novel Bioactive Derivatives and Analogues
A promising avenue for future research lies in the chemical modification of the Friedelanol (B1674158) scaffold to create novel derivatives and analogues with enhanced bioactivity. The synthesis of new molecules based on natural products is a common strategy to improve therapeutic efficacy. nih.govnih.gov By introducing different functional groups to the this compound structure, researchers can potentially modulate its physicochemical properties, such as solubility and target-binding affinity. This approach has been successful with other triterpenoids, where the creation of ester and amide derivatives led to compounds with significant antitumor properties. nih.gov Future work could focus on creating a library of this compound analogues to screen for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov This exploration could lead to the discovery of new compounds with superior potency and specificity compared to the parent molecule.
Development of this compound as a Lead Compound for Therapeutic Applications
This compound and its related compounds, known as friedelane (B3271969) triterpenoids, exhibit significant pharmacological potential, including cytotoxic and anti-inflammatory properties, making them promising candidates for drug development. bohrium.comcolab.wsbiosynth.comresearchgate.net A "lead compound" is a chemical starting point that shows desired biological activity and can be progressively modified to create an optimized drug. technologynetworks.comnih.gov The inherent bioactivity of this compound positions it as an excellent lead for developing new therapeutics. nih.gov For instance, its isomer, Epithis compound (B1671487), has been shown to have antiproliferative effects and can enhance the cytotoxicity of existing chemotherapy drugs in resistant cancer cells. chemicalbook.comcaymanchem.com Future research should focus on a detailed structure-activity relationship (SAR) analysis to understand which parts of the this compound molecule are crucial for its effects. This knowledge will guide the rational design of more potent and selective drug candidates for treating conditions like cancer and inflammatory disorders. colab.wsbiosynth.com
Advancement in Sustainable Production Methods
The increasing demand for bioactive natural products necessitates the development of sustainable and efficient production methods. nih.govnih.gov For this compound, this involves moving beyond traditional extraction to more advanced "green" techniques that are environmentally friendly. nih.govmdpi.com Methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE) can optimize yield, reduce extraction time, and minimize the use of hazardous solvents. nih.govnih.govmdpi.com
Furthermore, biotechnological approaches offer significant potential. High demand for the related compound Friedelin (B1674157) has spurred the development of production platforms using genetically engineered yeast, employing technologies like CRISPR/Cas9. nih.govnih.gov Similar metabolic engineering strategies could be applied to produce this compound sustainably, ensuring a consistent and high-purity supply for research and potential commercialization without relying on the extensive harvesting of plant sources. mdpi.com
| Technique | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cellular disruption and release of target compounds. mdpi.com | Reduced extraction time, lower solvent consumption, higher yield. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to break cell walls, enhancing solvent penetration and mass transfer. | Increased efficiency, suitable for heat-sensitive compounds, lower energy consumption. nih.gov |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.com | Faster extraction, requires less solvent, can be automated. nih.gov |
| Metabolic Engineering (e.g., Yeast Fermentation) | Modifies the genetic pathways of microorganisms like yeast to produce the target compound. nih.govnih.gov | Highly sustainable, scalable, consistent quality, independent of plant sources. nih.gov |
Integration into Bioactive Delivery Systems and Nanocarriers
A major hurdle for the clinical application of many natural bioactive compounds, including triterpenoids, is their poor solubility and low bioavailability. nih.govazonano.com Integrating this compound into advanced drug delivery systems, particularly nanocarriers, is a critical area for future research. Nanotechnology offers a way to control the stability, solubility, and bioavailability of active compounds. nih.gov
Lipid-based nanocarriers like liposomes and solid lipid nanoparticles (SLNs), as well as protein-based or polymeric nanoparticles, can encapsulate this compound. mdpi.compharmaexcipients.com These systems can protect the compound from degradation, improve its absorption in the gastrointestinal tract, and enable controlled or targeted release to specific tissues or cells. pharmaexcipients.comnih.gov Research should focus on developing and optimizing various nanocarrier formulations for this compound to enhance its therapeutic efficacy and overcome pharmacokinetic limitations. azonano.comnih.gov
| Nanocarrier Type | Description | Potential Benefits for this compound |
|---|---|---|
| Liposomes | Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. mdpi.com | Improved solubility, protection from degradation, potential for targeted delivery. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering high stability. pharmaexcipients.com | Controlled release, enhanced bioavailability, good biocompatibility. azonano.com |
| Polymeric Nanoparticles | Formed from biodegradable polymers, allowing for versatile formulation and functionalization. nih.gov | Sustained release, improved stability, can be designed for specific targeting. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov | Increased surface area for absorption, enhanced solubility of lipophilic compounds. |
In-depth Mechanistic Studies on Cellular Targets and Signaling Networks
While this compound is known to modulate key signaling pathways related to inflammation and cell proliferation, the precise molecular mechanisms remain largely unexplored. biosynth.com Future research must conduct in-depth mechanistic studies to identify its direct cellular targets and map its influence on complex signaling networks. nih.gov Understanding how a compound perturbs these intricate cellular circuits is essential for its development as a therapeutic agent. nih.govnih.gov
Techniques such as proteomics, genomics, and advanced molecular modeling can help identify the specific proteins, enzymes, or receptors that this compound interacts with. For example, studies on the related compound Epithis compound have shown it can down-regulate the expression of drug efflux pumps like P-glycoprotein (P-gp) and multidrug resistance protein 2 (MRP2). caymanchem.com Similar investigations for this compound would provide a mechanistic basis for its observed biological effects and could reveal novel therapeutic applications or opportunities for combination therapies. researchgate.net
Application in Chemosystematic Marker Research
Friedelane triterpenoids, including this compound, are commonly found in specific plant families such as Celastraceae, Euphorbiaceae, and Guttiferae. bohrium.comcolab.wsresearchgate.net This restricted distribution makes them valuable as chemosystematic markers. Chemosystematics is the field of biology that uses the chemical constituents of plants to understand their evolutionary relationships and for classification purposes. The presence or absence of specific compounds like this compound can serve as a chemical fingerprint to help classify plant species and genera. Future research could involve broader surveys of plant species to map the distribution of this compound and other friedelanes, contributing valuable data to the fields of botany, taxonomy, and evolutionary biology.
Addressing Challenges in Bioavailability and Biotransformation
The therapeutic potential of natural products is often limited by their pharmacokinetics, particularly their bioavailability. Bioavailability refers to the proportion of a substance that enters the circulation and is able to have an active effect. nih.gov Compounds like this compound, which are hydrophobic, often exhibit poor water solubility and low permeability across biological membranes, limiting their absorption from the gastrointestinal tract. researchgate.net
Furthermore, many natural compounds undergo extensive first-pass metabolism in the liver, where enzymes can break them down into less active forms before they reach systemic circulation. mdpi.com Future research must systematically investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This involves studying its biotransformation pathways to identify its metabolites and understanding the enzymes involved, such as cytochrome P450 isoforms. mdpi.com Overcoming these challenges, perhaps through the nanocarrier strategies mentioned previously or by creating more soluble prodrugs, is essential for the successful clinical translation of this compound. nih.govresearchgate.net
Q & A
Basic: What analytical techniques are most reliable for characterizing Friedelanol’s structural isomers?
Answer:
this compound’s structural isomers (e.g., 3α- and 3β-Friedelanol) require advanced spectroscopic methods for differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for resolving stereochemical differences. For example, 3β-Friedelanol exhibits distinct δ values at C-3 (73.1 ppm) and C-8 (53.7 ppm) compared to 3α-Friedelanol (C-3: 72.4 ppm; C-8: 39.5 ppm) . Pairing NMR with High-Resolution Mass Spectrometry (HR-MS) ensures accuracy in molecular weight and fragmentation pattern validation.
Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives across studies?
Answer:
Discrepancies in NMR or MS data (e.g., conflicting δ values or fragmentation patterns) may arise from solvent effects, instrumentation calibration, or isomer impurities. To address this:
- Cross-reference data with authenticated standards and literature (e.g., compare experimental δ values with Salazar et al., 2000, and Chang et al., 2012) .
- Use computational chemistry tools (e.g., density functional theory) to predict NMR shifts and validate experimental results .
- Replicate experiments under controlled conditions (e.g., solvent: CDCl₃ vs. CD₂Cl₂) to isolate variables .
Basic: What experimental models are appropriate for evaluating this compound’s bioactivity?
Answer:
In vitro models (e.g., cell-based antiviral assays) and in ovo assays (e.g., 9-day-old embryonated chicken eggs for Newcastle Disease Virus studies) are widely used. For in ovo assays, ensure randomization of treatment groups (n=6 per group) and include controls (e.g., uninfected eggs, solvent-only groups) to validate antiviral activity . Dose-response curves (e.g., 0.2 mg/mL in 80% DMSO) must account for solvent cytotoxicity .
Advanced: How can researchers design studies to investigate this compound’s structure-activity relationships (SAR)?
Answer:
Adopt a PICOT framework to structure SAR studies:
- Population/Problem : Specific viral strains (e.g., NDV).
- Intervention : this compound derivatives with modified functional groups.
- Comparison : Parent compound vs. analogs (e.g., 3α vs. 3β isomers).
- Outcome : IC₅₀ values or viral load reduction.
- Time : Acute vs. prolonged exposure effects.
Combine in silico molecular docking (e.g., targeting viral fusion proteins) with in vitro validation to link structural features to bioactivity .
Basic: What protocols ensure reproducibility in this compound extraction from plant sources?
Answer:
Standardize extraction using:
- Solvent selection : Ethanol or methanol for polar triterpenoids.
- Chromatographic purification : Column chromatography with silica gel, followed by HPLC (C18 columns) for isomer separation.
- Validation : Compare yields and purity metrics (e.g., HPLC peak area ≥95%) across multiple batches . Document seasonal and geographical variations in plant material to account for natural compound variability .
Advanced: How should researchers address conflicting bioactivity results in this compound studies?
Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from assay sensitivity or compound stability. Mitigate by:
- Using blinded data analysis to reduce bias.
- Incorporating positive controls (e.g., ribavirin for antiviral studies) to calibrate assay systems .
- Performing stability tests (e.g., pH, temperature) to assess this compound degradation during experiments .
Basic: What statistical methods are suitable for analyzing this compound’s dose-response data?
Answer:
Use non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. For small sample sizes (n=6), apply Grubbs’ test to identify outliers and report results with 95% confidence intervals . Pair with ANOVA for multi-group comparisons (e.g., isomer efficacy) .
Advanced: How can this compound’s pharmacokinetic properties be optimized for in vivo studies?
Answer:
Address poor bioavailability via:
- Nanoformulation : Liposomal encapsulation to enhance solubility.
- Prodrug synthesis : Introduce ester groups to improve absorption.
Validate using pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, monitoring plasma half-life and tissue distribution .
Basic: What ethical considerations apply to this compound research involving animal models?
Answer:
Follow FINER criteria (Feasible, Novel, Ethical, Relevant):
- Obtain institutional animal care committee approval.
- Minimize sample sizes via power analysis.
- Report adverse events (e.g., embryo mortality in in ovo assays) transparently .
Advanced: How can multi-omics approaches enhance this compound research?
Answer:
Integrate transcriptomics (RNA-seq of treated vs. untreated cells) and metabolomics (LC-MS profiling) to map this compound’s mechanism of action. For example, identify downstream genes (e.g., interferon-stimulated genes) altered by treatment . Use pathway analysis tools (e.g., KEGG, STRING) to link omics data to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
